(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
CAS No.: 2092516-77-1
Cat. No.: VC3148686
Molecular Formula: C10H13N3S
Molecular Weight: 207.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2092516-77-1 |
---|---|
Molecular Formula | C10H13N3S |
Molecular Weight | 207.3 g/mol |
IUPAC Name | (2-ethyl-5-thiophen-3-ylpyrazol-3-yl)methanamine |
Standard InChI | InChI=1S/C10H13N3S/c1-2-13-9(6-11)5-10(12-13)8-3-4-14-7-8/h3-5,7H,2,6,11H2,1H3 |
Standard InChI Key | XRGUVMOCEWVHIZ-UHFFFAOYSA-N |
SMILES | CCN1C(=CC(=N1)C2=CSC=C2)CN |
Canonical SMILES | CCN1C(=CC(=N1)C2=CSC=C2)CN |
Introduction
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including those with thiophene moieties, are typically synthesized through multi-step organic reactions. A common method involves the cyclization of appropriate precursors, such as hydrazines reacting with aldehydes to form the pyrazole ring. For compounds like (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, the synthesis might involve:
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Cyclization: Ethyl hydrazine reacts with thiophene-3-carbaldehyde to form the pyrazole ring.
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Introduction of the Aminomethyl Group: This could involve a reduction reaction followed by amination steps using solvents like ethanol or dimethylformamide and catalysts such as palladium on carbon.
Biological Activities
Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a thiophene ring can enhance these activities due to its ability to interact with biological macromolecules. For instance, similar compounds have shown activity against various pathogens:
Compound | Activity | Target Pathogens |
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Pyrazole derivatives | Moderate to significant | Gram-positive and Gram-negative bacteria |
Potential Applications
Given the structural features of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, it may exhibit similar biological activities to other pyrazole derivatives. Its potential applications could include:
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Medicinal Chemistry: As a building block for synthesizing compounds with antimicrobial or anticancer properties.
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Pharmaceutical Research: Investigating its interaction with biological targets to develop new therapeutic agents.
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